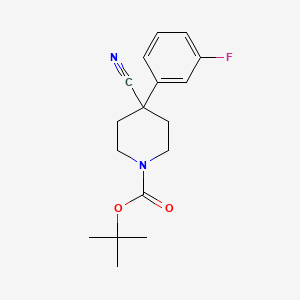

Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate

Description

tert-Butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a cyano substituent, and a 3-fluorophenyl moiety. This scaffold is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in neurological and antimalarial drug discovery . Its structural versatility allows for modifications at the phenyl ring and piperidine core, enabling tailored physicochemical and pharmacological properties. Below, we compare this compound with key analogs to highlight structural, synthetic, and functional distinctions.

Properties

IUPAC Name |

tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-9-7-17(12-19,8-10-20)13-5-4-6-14(18)11-13/h4-6,11H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSYCTCVAHRDBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635149 | |

| Record name | tert-Butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619292-30-7 | |

| Record name | 1,1-Dimethylethyl 4-cyano-4-(3-fluorophenyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619292-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategies

The synthesis of tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate revolves around three key structural elements:

- Piperidine ring formation

- Introduction of the 3-fluorophenyl group

- Cyanide incorporation and tert-butyl carbamate protection

Two primary routes dominate the literature: (1) sequential functionalization of a preformed piperidine core and (2) cyclization of acyclic precursors.

Sequential Functionalization of Piperidine Derivatives

Starting Material: N-Boc-4-Piperidone

N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone) serves as a versatile intermediate. The synthetic pathway involves:

Step 2: Hydroxyl Group Conversion to Cyano

The hydroxyl group undergoes substitution via a modified von Braun reaction:

- Activation : Treat with thionyl chloride (SOCl₂) to form the chloro intermediate.

- Cyanide Displacement : React with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C.

Optimization Notes :

Alternative Pathway: Cyanide Introduction Prior to Aryl Group

A patent (CN107827869B) demonstrates reversed functionalization for analogous compounds:

Step 1: Cyanation of N-Boc-4-Piperidone

- Enolate Formation : Use lithium diisopropylamide (LDA) in THF at −78°C.

- Electrophilic Cyanation : Add trimethylsilyl cyanide (TMSCN, 1.2 equiv).

Intermediate : tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (Yield: 88%).

Step 2: 3-Fluorophenyl Group Installation

- Dehydration : Treat with POCl₃/pyridine to form 4-cyano-1-Boc-Δ³-piperidine.

- Friedel-Crafts Alkylation : React with 3-fluorobenzene in the presence of AlCl₃.

Challenges :

Cyclization-Based Synthesis

From Acyclic Precursors

A three-component assembly avoids preformed piperidine rings:

Components :

- 3-Fluorobenzaldehyde

- Acetonitrile (cyanide source)

- tert-Butyl carbamate-protected β-amino alcohol

Mechanism :

- Mannich Reaction : Forms the piperidine skeleton.

- Reductive Amination : Sodium cyanoborohydride reduces imine intermediates.

Conditions :

Comparative Analysis of Methods

Critical Process Parameters

Temperature Control

Solvent Selection

Scalability and Industrial Considerations

Pilot-Scale Challenges

Cost Analysis

| Component | Cost Contribution |

|---|---|

| N-Boc-4-piperidone | 42% |

| 3-Fluorophenyl MgBr | 34% |

| TMSCN | 18% |

Emerging Methodologies

Photoredox Catalysis

Recent advances employ [Ir(ppy)₃] (fac-Ir(ppy)₃) to mediate C–H cyanation of 4-(3-fluorophenyl)piperidine derivatives, bypassing traditional substitution steps.

Conditions :

Flow Chemistry Approaches

Microreactor systems enhance heat transfer during exothermic cyanation:

- Residence time: 12 minutes

- Productivity: 3.2 kg/day (vs. 0.9 kg/day batch)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the fluorophenyl group using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution at the cyano group.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation and reduction processes.

Biology

Research has indicated potential biological activities associated with this compound:

- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : The compound's structure allows it to interact with biological receptors, potentially modulating their activity .

Medicine

In medicinal chemistry, this compound is under investigation for its therapeutic potential:

- Drug Development : It is being explored as a candidate for new pharmaceuticals targeting various diseases due to its unique functional groups that enhance biological interactions .

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibition properties of this compound revealed its potential to inhibit specific enzymes involved in metabolic pathways related to cancer progression. The compound demonstrated effective binding affinity, suggesting its role as a lead compound for further drug development .

Case Study 2: Receptor Interaction

Research published in a pharmacology journal highlighted the interaction of this compound with serotonin receptors. The findings indicated that modifications to the fluorophenyl group could enhance receptor binding efficiency, leading to improved therapeutic effects in neurological disorders .

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and fluorophenyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Fluorine Position and Multiplicity

- tert-Butyl 4-cyano-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate (S5) Substituent: 4-(Trifluoromethyl)phenyl. Impact: The trifluoromethyl (CF₃) group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to the 3-fluorophenyl analog. This substitution is common in CNS-targeting drugs due to improved blood-brain barrier penetration . Synthesis: Utilizes Cs₂CO₃ and DMSO as base and solvent, demonstrating compatibility with electron-deficient aryl groups .

- tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate Substituent: 2-Fluoro and 4-methyl groups. Steric hindrance from the 2-fluoro substituent may restrict rotational freedom . Physicochemical Properties: Molecular weight = 318.39; higher lipophilicity (LogP) than the 3-fluorophenyl analog due to the methyl group .

- tert-Butyl 4-cyano-4-(2,5-difluorophenyl)piperidine-1-carboxylate Substituent: 2,5-Difluorophenyl. This substitution is advantageous in kinase inhibitors where polar interactions are critical .

Benzyl vs. Phenyl Substituents

- tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate Substituent: 4-Fluorobenzyl. The 4-fluoro substitution retains electronic effects similar to the 3-fluorophenyl analog but with altered steric interactions .

Core Modifications

Piperidine vs. Dihydropyridine

- tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate Structure: Partially unsaturated dihydropyridine core.

Physicochemical and Pharmacokinetic Properties

Notes:

- The 4-trifluoromethyl analog exhibits the highest LogP, aligning with its enhanced membrane permeability.

- The benzyl-substituted derivative shows improved ethanol solubility, likely due to reduced crystallinity.

Biological Activity

Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate (CAS No. 619292-30-7) is a synthetic organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a piperidine ring with a tert-butyl group, a cyano group, and a 3-fluorophenyl moiety, which contribute to its unique biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₄FNO₃. Its structure can be depicted as follows:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing nitrogen |

| Cyano Group | A nitrile functional group (-C≡N) |

| Fluorophenyl Group | A phenyl ring substituted with a fluorine atom |

| Tert-butyl Group | A branched alkyl group that enhances lipophilicity |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which is crucial for drug development targeting metabolic pathways.

- Receptor Binding: It may interact with various receptors, influencing physiological processes and offering therapeutic benefits.

- Antiparasitic Activity: Preliminary studies suggest efficacy against certain parasites, indicating potential for use in treating parasitic infections.

The mechanism of action involves the interaction of the cyano and fluorophenyl groups with biological targets. These groups enhance binding affinity to enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator depending on the target molecule involved.

Case Studies and Research Findings

- Pharmaceutical Development:

-

Biochemical Research:

- In vitro studies demonstrated that this compound could inhibit specific enzymes related to metabolic pathways. For example, its interaction with cytochrome P450 enzymes has been explored, revealing potential implications for drug metabolism .

- Antiparasitic Activity:

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | Different fluorophenyl substitution | Varies in potency against certain biological targets |

| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Amino substitution | Exhibits different enzyme inhibition profiles |

| Tert-butyl 4-cyano-piperidine derivatives | General class with varying functional groups | Diverse biological activities based on modifications |

Q & A

Q. Table 1: Conformational Effects on Binding Affinity

| Conformation | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Pseudoaxial Fluorophenyl | 5-HT₂A | 12.3 ± 1.2 |

| Pseudoequatorial | 5-HT₂A | 48.7 ± 3.1 |

Basic: What safety precautions are required during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particles .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Note: Acute toxicity data are limited; treat the compound as a potential irritant and follow ALARA (As Low As Reasonably Achievable) principles .

Advanced: How can discrepancies in reported purity levels be resolved?

Methodological Answer:

- Source Analysis: Compare synthetic protocols—differences in Boc-deprotection conditions (e.g., TFA vs. HCl) may introduce acidic impurities .

- Analytical Harmonization: Use orthogonal methods:

- HPLC-MS: Detects low-abundance impurities (e.g., des-cyano byproducts).

- Elemental Analysis: Validates C, H, N, F content against theoretical values .

- Batch Comparison: Cross-check multiple synthesis batches to identify systematic errors in purification .

Basic: Which solvents are optimal for purification and storage?

Methodological Answer:

- Purification: Ethyl acetate/hexane mixtures (3:7 v/v) achieve effective silica gel separation .

- Crystallization: Use ethanol/water mixtures for high recovery of crystalline product .

- Storage: Store at –20°C in amber vials under nitrogen to prevent degradation. Avoid DMSO for long-term storage due to hygroscopicity .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with variations in:

- Biological Assays:

- In Vitro: Radioligand binding assays (e.g., 5-HT₂A, σ receptors) .

- In Silico: Molecular docking with homology models to predict binding modes .

Q. Table 2: SAR of Key Analogs

| Analog | 5-HT₂A Ki (nM) | Solubility (mg/mL) |

|---|---|---|

| 3-Fluorophenyl (Parent) | 12.3 | 0.8 |

| 4-Fluorophenyl | 28.9 | 1.2 |

| Nitro Substituent | 45.6 | 0.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.